molecular formula C20H21ClN6O B2485490 (2-chlorophenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1170472-61-3

(2-chlorophenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2485490
CAS No.: 1170472-61-3
M. Wt: 396.88
InChI Key: IKKRBOOYZLNYAP-UHFFFAOYSA-N
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Description

(2-chlorophenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21ClN6O and its molecular weight is 396.88. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Disposition

One of the crucial areas of research involving arylpiperazine derivatives, including compounds similar to the specified chemical, is their metabolism and disposition in clinical applications. These derivatives, which are primarily used for treating depression, psychosis, or anxiety, undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites are known for their various serotonin receptor-related effects in humans and animals. However, many aspects of these metabolites remain largely unexplored, despite their uncontrolled use as amphetamine-like designer drugs. This area of study is particularly significant for understanding the pharmacological actions and potential side effects of these compounds (Caccia, 2007).

Antifungal Activity

Researchers have also focused on the use of certain chemical compounds, including those related to the specified compound, in combating agricultural diseases like Bayoud disease, which affects date palms. Studies have identified specific antifungal pharmacophore sites in these compounds, offering a path to understanding their biological activity against certain pathogens. This research is particularly relevant for developing more effective antifungal agents and understanding drug-target interactions (Kaddouri et al., 2022).

DNA Binding and Drug Design

The binding of certain synthetic dyes, like Hoechst 33258, to the minor groove of double-stranded B-DNA has been a significant research focus. These compounds serve as models for understanding DNA sequence recognition and binding, which is crucial for the development of therapeutic agents targeting specific DNA sequences. This line of research is vital for drug design and understanding the interactions of these compounds with genetic material (Issar & Kakkar, 2013).

Synthesis and Application of Hybrid Catalysts

The synthesis and application of hybrid catalysts for developing pharmaceutical and medicinal compounds have been an area of active research. The pyranopyrimidine core, related to the specified compound, is a key precursor in these industries due to its broader synthetic applications and bioavailability. Understanding the synthetic pathways and the application of these compounds is crucial for the pharmaceutical industry, offering pathways to novel treatments and drugs (Parmar et al., 2023).

Properties

IUPAC Name

(2-chlorophenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O/c1-14-11-15(2)27(24-14)19-12-18(22-13-23-19)25-7-9-26(10-8-25)20(28)16-5-3-4-6-17(16)21/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKRBOOYZLNYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.